3-(3-Fluoro-4-methylphenyl)propan-1-amine
Overview
Description
3-(3-Fluoro-4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-4-methylphenyl)propan-1-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound interacts with its target by blocking the reuptake transporter protein The increased serotonin levels can then bind to the postsynaptic receptor .
Biochemical Pathways
The blocking of the serotonin reuptake transporter protein affects the serotonin signaling pathway . By increasing the availability of serotonin in the synaptic cleft, this compound enhances serotonin signaling. This can lead to downstream effects such as improved mood and reduced symptoms of depression .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body . The metabolism and elimination of these compounds can vary, affecting their bioavailability .
Result of Action
The result of the action of this compound is an increase in serotonin signaling. This can lead to molecular and cellular effects such as changes in gene expression, neuron growth, and neuron firing patterns . These changes can translate into observable effects such as improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Another method involves the reduction of a corresponding nitro compound. For example, 3-(3-Fluoro-4-methylphenyl)propan-1-nitropropane can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can yield alkanes.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)propan-1-amine: This compound has a similar structure but with an isopropyl group instead of a fluorine atom.
3-(4-Methylphenyl)propan-1-amine: This compound lacks the fluorine atom, making it less polar and potentially less reactive in certain chemical reactions.
Uniqueness
The presence of the fluorine atom in 3-(3-Fluoro-4-methylphenyl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGWEGLGVQPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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